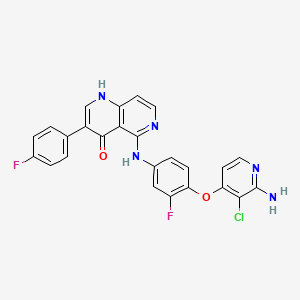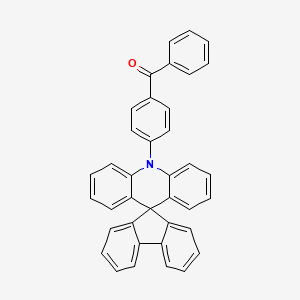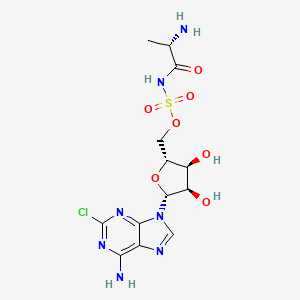
Ascamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascamycin is a nucleoside antibiotic produced by the bacterium Streptomyces sp. JCM9888. It is characterized by an unusual 5′-O-sulfonamide moiety attached to an adenosine nucleoside . This compound exhibits selective antibacterial activity, particularly against Xanthomonas species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of ascamycin involves a complex multi-enzymatic process. The gene cluster responsible for its production includes 23 genes (acmA to acmW), with six genes (AcmABGKIW) involved in the formation of the 5′-O-sulfonamide moiety . The conversion of dealanylthis compound to this compound is catalyzed by the enzyme encoded by the acmE gene .
Industrial Production Methods
Industrial production of this compound is typically achieved through microbial fermentation using Streptomyces sp. JCM9888. Genetic manipulation and mutagenesis techniques are employed to enhance yield . The use of polyhydroxybutyrate has been shown to increase the output of this compound .
Chemical Reactions Analysis
Types of Reactions
Ascamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the 5′-O-sulfonamide moiety makes it susceptible to nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include flavin adenine dinucleotide (FAD)-dependent chlorinase for adenine C2-halogenation . The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .
Major Products Formed
The major product formed from the biosynthesis of this compound is dealanylthis compound, which is then converted to this compound through the action of the acmE gene .
Scientific Research Applications
Ascamycin has a wide range of scientific research applications:
Mechanism of Action
Ascamycin exerts its effects by inhibiting protein synthesis in susceptible bacteria. It selectively targets the protein synthesis machinery of Xanthomonas species, inhibiting the polyuridylate-directed synthesis of polyphenylalanine . The dealanylating activity on the cell surface of susceptible bacteria converts this compound to dealanylthis compound, which is then transported into the cytoplasm to inhibit protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Dealanylascamycin: A derivative of this compound with broad-spectrum antibacterial activity.
Cordycepin: Another nucleoside antibiotic with a similar structure but different biological activity.
Tacrolimus: A structural analog of this compound used as an immunosuppressant.
Uniqueness of this compound
This compound is unique due to its selective antibacterial activity against Xanthomonas species and its unusual 5′-O-sulfonamide moiety . This structural feature distinguishes it from other nucleoside antibiotics and contributes to its specific mechanism of action .
Properties
Molecular Formula |
C13H18ClN7O7S |
|---|---|
Molecular Weight |
451.84 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |
InChI |
InChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)/t4-,5+,7+,8+,12+/m0/s1 |
InChI Key |
LZMCAAGVMFMSKC-IZKXYQSCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |
Canonical SMILES |
CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)

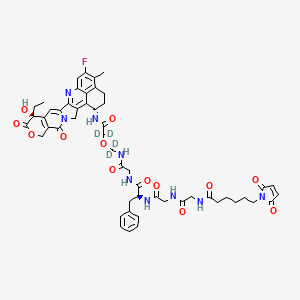


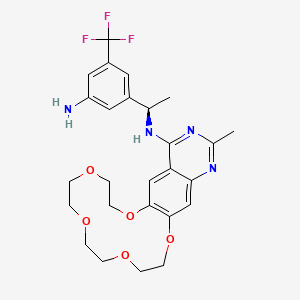

![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

